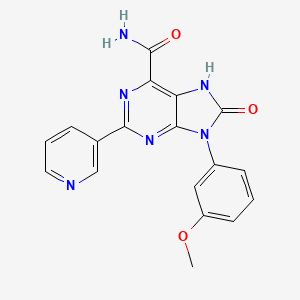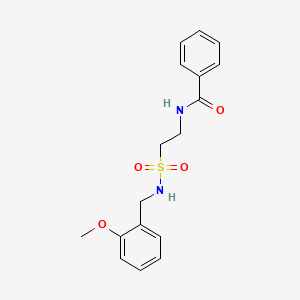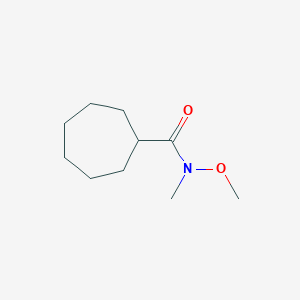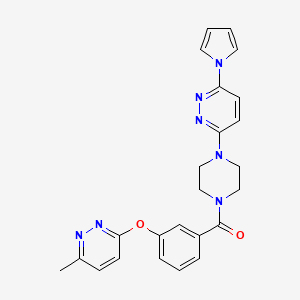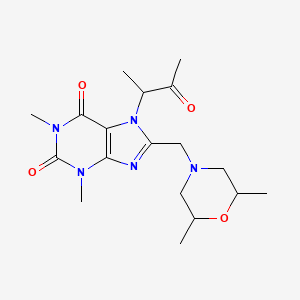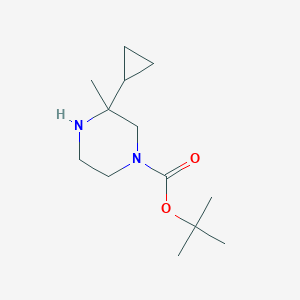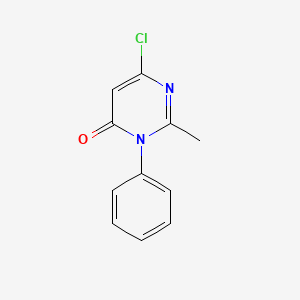
6-Chloro-2-methyl-3-phenylpyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methyl-3-phenylpyrimidin-4-one is a heterocyclic compound belonging to the pyrimidine family. It is a white crystalline solid that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-2-methyl-3-phenylpyrimidin-4-one are currently under investigation. As a pyrimidinone derivative, it is likely to interact with various enzymes and receptors in the body .
Mode of Action
It is known that pyrimidinone derivatives can interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, and modulating signal transduction pathways .
Biochemical Pathways
Pyrimidinone derivatives are known to influence a wide range of biochemical processes, including cell proliferation, apoptosis, and signal transduction .
Result of Action
The molecular and cellular effects of this compound are currently under investigation. Preliminary studies suggest that it may have potential applications in various fields.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-3-phenylpyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-chloro-3-phenylpropanoic acid with urea in the presence of a base, followed by chlorination and methylation steps.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-3-phenylpyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidinones .
Scientific Research Applications
6-Chloro-2-methyl-3-phenylpyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenylpyrimidin-4-one: Lacks the chlorine atom at position 6.
6-Chloro-3-phenylpyrimidin-4-one: Lacks the methyl group at position 2.
6-Chloro-2-methylpyrimidin-4-one: Lacks the phenyl group at position 3.
Uniqueness
6-Chloro-2-methyl-3-phenylpyrimidin-4-one is unique due to the presence of both the chlorine atom at position 6 and the methyl group at position 2, which contribute to its distinct chemical properties and biological activities. This combination of substituents enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
6-chloro-2-methyl-3-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-13-10(12)7-11(15)14(8)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCUVRPSUKLRHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1C2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
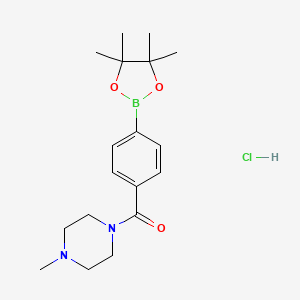
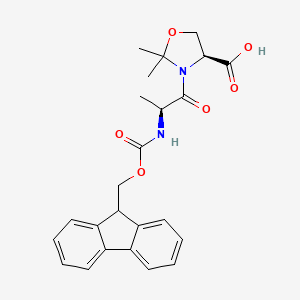
![1-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2365536.png)
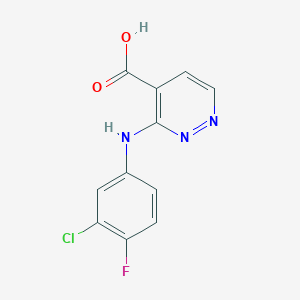
![2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2365541.png)
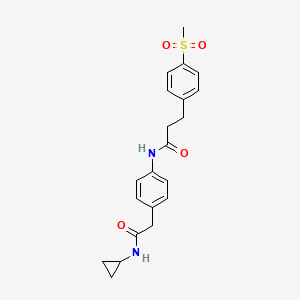
![Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2365544.png)
![2-(benzyloxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide](/img/structure/B2365546.png)
